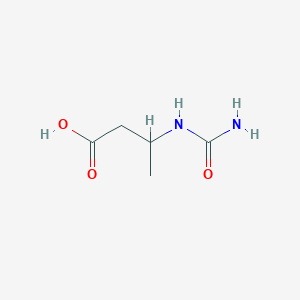

3-(Carbamoylamino)butanoic acid

Description

3-(Carbamoylamino)butanoic acid (IUPAC name: 3-(carbamoylamino)butanoic acid) is a substituted butanoic acid derivative featuring a carbamoyl amino group (-NH-C(=O)-NH₂) at the third carbon position. The carbamoyl group introduces hydrogen-bonding capabilities, influencing solubility, acidity, and biological interactions .

Properties

IUPAC Name |

3-(carbamoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(2-4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKWHWDFMALYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(carbamoylamino)butanoic acid typically involves the reaction of suitable starting materials under controlled conditions. One common method includes the reaction of 3-aminobutanoic acid with urea under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of 3-(carbamoylamino)butanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-(Carbamoylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(Carbamoylamino)butanoic acid has several applications in scientific research:

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 3-(carbamoylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can undergo carbamoylation, a non-enzymatic reaction where a carbamoyl group is added to proteins, peptides, or amino acids . This post-translational modification can affect protein function and has been linked to various biological processes, including enzyme regulation and signal transduction .

Comparison with Similar Compounds

Structural Features

Physical and Chemical Properties

- Melting Points: Benzimidazole derivatives (e.g., 3a–3c in ) exhibit high melting points (187–240°C) due to rigid aromatic systems, whereas 3-(Carbamoylamino)butanoic acid likely has a lower melting point due to its flexible carbamoyl group .

- Acidity: The carbamoyl group increases acidity compared to unsubstituted butanoic acid (pKa ~4.8). For example, (3S)-3-(2-thienylthio)butanoic acid has a predicted pKa of 4.25, suggesting similar trends for carbamoyl derivatives .

- Solubility: Carbamoyl and amino groups enhance water solubility relative to esters (e.g., 3-methylbutanoic acid esters in ) but reduce lipophilicity compared to aromatic analogs like 4-phenylbutanoic acid .

Odor and Volatility

Unlike branched-chain acids (e.g., 3-methylbutanoic acid, ) or esters (), 3-(Carbamoylamino)butanoic acid is unlikely to contribute to odor due to its polar, non-volatile nature .

Biological Activity

3-(Carbamoylamino)butanoic acid, also known as a derivative of amino acids, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The compound 3-(Carbamoylamino)butanoic acid is characterized by its unique structure, which includes a carbamoyl group attached to a butanoic acid backbone. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| CAS Number | 19742-54-2 |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that 3-(Carbamoylamino)butanoic acid exhibits significant antimicrobial properties. A study focused on various amino acid derivatives reported that compounds with similar structures showed activity against multidrug-resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that 3-(Carbamoylamino)butanoic acid can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The following table summarizes the cytotoxicity results:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Emerging research has also pointed to the neuroprotective potential of 3-(Carbamoylamino)butanoic acid. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various amino acid derivatives, including 3-(Carbamoylamino)butanoic acid, against resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics used in treatment.

- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, the cytotoxic effects of 3-(Carbamoylamino)butanoic acid were assessed using the MTT assay on multiple cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation, particularly in MCF-7 cells, with a notable increase in apoptotic markers.

- Neuroprotective Study : A recent experiment involving mice subjected to oxidative stress demonstrated that treatment with 3-(Carbamoylamino)butanoic acid led to improved behavioral outcomes and decreased levels of inflammatory cytokines in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.